molecular formula C20H17FN4OS B2354045 N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide CAS No. 1115880-38-0

N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide

Cat. No.: B2354045
CAS No.: 1115880-38-0
M. Wt: 380.44
InChI Key: KBADLTJTQUQKEB-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-11-3-4-12(2)16(7-11)24-17(26)9-27-20-19-18(22-10-23-20)14-8-13(21)5-6-15(14)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBADLTJTQUQKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the 3-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Oxidation

Under specific conditions, the sulfanyl group can be oxidized to sulfoxides or sulfones. This transformation may enhance the compound's reactivity towards biological targets.

Nucleophilic Substitution

The presence of the fluorine atom in the pyrimidoindole structure makes it susceptible to nucleophilic attack, allowing for further derivatization of the compound.

Hydrolysis

In aqueous environments, hydrolysis may occur, particularly affecting the acetamide functionality, which could lead to the formation of corresponding carboxylic acids.

Mechanistic Insights

The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors within cellular pathways. Understanding these mechanisms is crucial for exploring its therapeutic potential .

  • Research Findings and Applications

Recent studies have highlighted the potential applications of N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide in drug development:

  • Antiviral Activity: Research indicates that compounds similar to this structure exhibit significant activity against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting that modifications could enhance efficacy against viral targets .

  • Pharmacological Properties: The unique combination of structural features may lead to improved binding affinities for specific receptors involved in various diseases.

This compound presents a promising avenue for further research in medicinal chemistry due to its diverse chemical reactivity and potential biological applications. Ongoing studies will continue to elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic use.

  • Future Directions

Future research should focus on:

  • Exploring additional synthetic pathways for enhanced yield.

  • Investigating the biological interactions at a molecular level.

  • Assessing the compound's stability and solubility in various environments.

By understanding these aspects, researchers can better harness the therapeutic potential of this complex organic compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. For instance, the compound may inhibit certain enzymes, thereby reducing inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-[2-(aminomethyl)piperidine-1-carboxamide]
  • N-(4-methoxyphenyl)-4-[2-(aminomethyl)piperidine-1-carboxamide]

Uniqueness

N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is unique due to the presence of both 3-chlorophenyl and 4-methoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs. These structural differences can influence the compound’s binding affinity, selectivity, and overall biological activity.

Biological Activity

N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

Property Details
Molecular Formula C26H21FN3OS
Molecular Weight 445.52 g/mol
IUPAC Name This compound
InChI Key INGQAZPKHHYNPG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, studies indicate that similar compounds in its class exhibit inhibitory effects on enzymes such as α-glucosidase and butyrylcholinesterase, which are relevant in diabetes and neurodegenerative diseases respectively .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties. Analogous compounds have demonstrated efficacy against various bacterial strains, indicating a potential for therapeutic use in treating infections .
  • Antitumor Activity : Compounds with similar structures have been reported to exhibit significant antitumor effects. The pyrimidine and indole moieties are often associated with anticancer properties due to their ability to interfere with cancer cell proliferation and survival mechanisms .

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of related compounds found that derivatives with similar functional groups exhibited promising activity against Staphylococcus aureus and Escherichia coli. The presence of the pyrimidine ring was crucial for enhancing bioactivity against these pathogens .

Enzyme Inhibition Studies

In vitro assays have indicated that derivatives of this compound can inhibit butyrylcholinesterase with IC50 values comparable to standard inhibitors. This suggests potential applications in treating Alzheimer's disease by modulating cholinergic activity .

Anticancer Activity

Research involving structurally related compounds has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a derivative exhibited IC50 values in the micromolar range against breast cancer cells, highlighting the potential for further development as an anticancer agent .

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